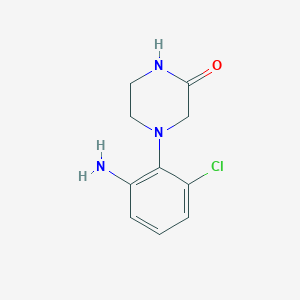

4-(2-Amino-6-chlorophenyl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-(2-Amino-6-chlorophenyl)piperazin-2-one is a derivative of piperazine, a chemical structure that is commonly explored for its potential in pharmaceutical applications. Piperazine derivatives are known for their versatility in chemical reactions and their ability to form various polymorphic crystalline forms, which can exhibit different hydrogen-bonding networks. These properties make them of particular interest in the field of organic crystal engineering and drug development .

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and varying yields. For instance, a related 1,4-piperazine-2,5-dione was synthesized over six steps with a 23% yield from a precursor compound, ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate . Another synthesis method for a chlorophenyl piperazine derivative involved the reaction of 3-chloroaniline with bis-(2-chloroethyl)amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane, resulting in an overall yield of

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

- Antimicrobial Activity: Research on 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including compounds related to 4-(2-Amino-6-chlorophenyl)piperazin-2-one, demonstrated good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Allosteric Enhancer of the A1 Adenosine Receptor

- Allosteric Enhancement: A study developed a series of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives as potent allosteric enhancers of the A1-adenosine receptor, highlighting the role of similar compounds in receptor modulation (Romagnoli et al., 2008).

Anticancer Activities

- Antitumor Activity Against Breast Cancer Cells: 1,2,4-triazine derivatives bearing piperazine amide moiety, structurally related to 4-(2-Amino-6-chlorophenyl)piperazin-2-one, were synthesized and evaluated for potential anticancer activities. Some derivatives exhibited promising antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).

Melanocortin-4 Receptor Antagonist

- Antagonist for Melanocortin-4 Receptor: A study identified a compound structurally related to 4-(2-Amino-6-chlorophenyl)piperazin-2-one as a potent antagonist of the melanocortin-4 receptor. This compound showed good oral bioavailability and promoted food intake in tumor-bearing mice after oral administration (Chen et al., 2007).

Synthesis and Antitumor Activity of Piperazine-Based Tertiary Amino Alcohols

- Antitumor DNA Methylation Effect: Piperazine-based tertiary amino alcohols and their dihydrochlorides, similar in structure to 4-(2-Amino-6-chlorophenyl)piperazin-2-one, were synthesized and evaluated for their effect on tumor DNA methylation processes (Hakobyan et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-amino-6-chlorophenyl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c11-7-2-1-3-8(12)10(7)14-5-4-13-9(15)6-14/h1-3H,4-6,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEKYBBEDXQHJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=C(C=CC=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Amino-6-chlorophenyl)piperazin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)

![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)